molecular formula C17H18ClNO4S B3690082 N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B3690082
M. Wt: 367.8 g/mol
InChI Key: HPKFLBFBFDQOMY-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes chloro, methoxy, and methylsulfanyl functional groups

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-21-14-7-10(24-4)5-6-11(14)17(20)19-13-9-15(22-2)12(18)8-16(13)23-3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKFLBFBFDQOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)SC)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. Common synthetic routes include:

    Nitration and Reduction: Initial nitration of a suitable benzene derivative followed by reduction to form the amine.

    Acylation: The amine is then acylated using an appropriate acid chloride to form the benzamide.

    Functional Group Introduction: Introduction of chloro, methoxy, and methylsulfanyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen substitution reactions can occur, particularly with the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium iodide in acetone, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide: Lacks the methylsulfanyl group, which may alter its chemical reactivity and biological activity.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide:

These comparisons help to understand the specific characteristics and potential advantages of this compound in various research contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
Reactant of Route 2
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N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

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